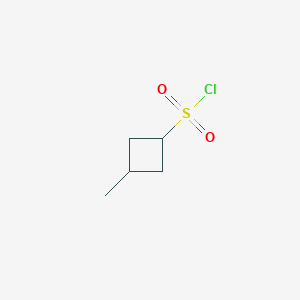

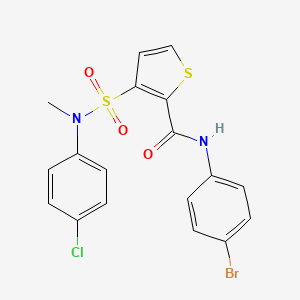

![molecular formula C14H14BrN3O2S2 B2896728 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1448122-23-3](/img/structure/B2896728.png)

5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bScientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis of imidazo[1,2-a]pyridines and thiophene derivatives as potential biological agents. For instance, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents, although none showed significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives showing potent antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemical Synthesis and Applications

Chemical synthesis and applications of related compounds have been extensively studied, with emphasis on developing new methods for synthesizing sulfonamide derivatives. Rozentsveig et al. (2013) developed a one-pot synthesis method for (imidazo[1,2-a]pyridin-3-yl)sulfonamides, highlighting the utility of these compounds in chemical synthesis (Rozentsveig, Serykh, Chernysheva, Chernyshev, Kondrashov, Tretyakov, & Romanenko, 2013).

Antibacterial and Antioxidant Activities

Research on the antibacterial and antioxidant properties of imidazo[1,2-a]pyridine derivatives has also been conducted. Variya, Panchal, and Patel (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives showing excellent activity against Gram-positive and Gram-negative bacterial strains and moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Antitumor and Anticonvulsant Activities

Studies have also been directed towards evaluating the antitumor and anticonvulsant activities of these compounds. Khazi, Mahajanshetti, Gadad, Tarnalli, and Sultanpur (1996) prepared a series of 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, including 5-bromo derivatives, and evaluated their anticonvulsant and analgesic activities, finding compounds with significant protective effects against seizures and superior analgesic activity (Khazi, Mahajanshetti, Gadad, Tarnalli, & Sultanpur, 1996).

Mechanism of Action

Target of Action

The compound, 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been reported to have a broad spectrum of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to modulate their functions . For instance, as CDK inhibitors, they can interfere with the cell cycle, leading to the inhibition of cell proliferation . As calcium channel blockers, they can affect the movement of calcium ions within cells, influencing muscle contraction and electrical conduction in the heart . As GABA A receptor modulators, they can affect neurotransmission in the brain .

Biochemical Pathways

These could include pathways related to cell cycle regulation, calcium ion transport, and neurotransmission .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential bioactivities, these effects could include inhibition of cell proliferation, alteration of muscle contraction and electrical conduction in the heart, and modulation of neurotransmission .

properties

IUPAC Name |

5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2S2/c1-2-17(22(19,20)14-7-6-12(15)21-14)10-11-9-16-13-5-3-4-8-18(11)13/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYQIVWRQIVUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

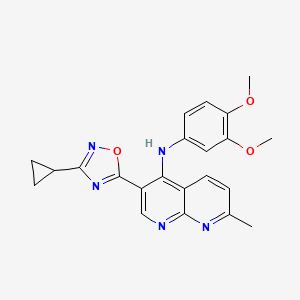

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

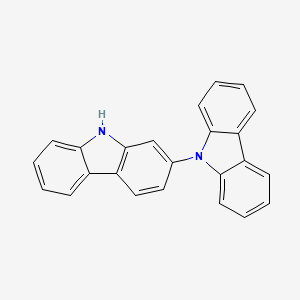

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)